molecular formula C12H13ClN2O B8644599 6-Chloro-2-piperidin-4-yl-benzoxazole

6-Chloro-2-piperidin-4-yl-benzoxazole

Cat. No. B8644599
M. Wt: 236.70 g/mol
InChI Key: AJPLCLUOOIYQNA-UHFFFAOYSA-N
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Patent
US08754073B2

Procedure details

500 mg 2-amino-5-chlorophenol and 800 mg mono-tert-butyl piperidine-1,4-dicarboxylate are heated to 200° C. in 4 ml polyphosphoric acid for 4 h. After cooling the reaction mixture is combined with ice water and stirred for 30 min. The precipitate is suction filtered, washed with water and dried. 850 mg product are obtained as the phosphate.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[OH:9].[N:10]1(C(OC(C)(C)C)=O)[CH2:15][CH2:14][CH:13]([C:16]([O-])=O)[CH2:12][CH2:11]1>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[C:16]([CH:13]3[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]3)[O:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)O
Name
Quantity
800 mg
Type
reactant
Smiles
N1(CCC(CC1)C(=O)[O-])C(=O)OC(C)(C)C
Name
polyphosphoric acid
Quantity
4 mL
Type
solvent
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC2=C(N=C(O2)C2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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